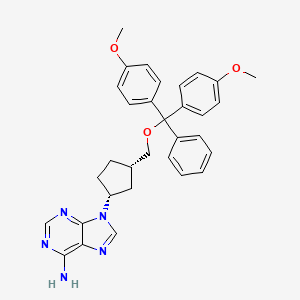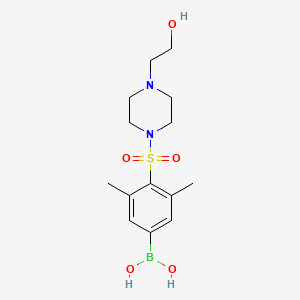
(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
Overview
Description
The compound 4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)benzoic acid is a solid substance with a molecular weight of 314.36 . It is similar to 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid , also known as HEPES, which is a zwitterionic organic chemical buffering agent .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could be relevant to the synthesis of this compound, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The InChI code for 4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)benzoic acid is 1S/C13H18N2O5S/c16-10-9-14-5-7-15 (8-6-14)21 (19,20)12-3-1-11 (2-4-12)13 (17)18/h1-4,16H,5-10H2, (H,17,18) .
Chemical Reactions Analysis
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid, also known as HEPES, is a zwitterionic organic chemical buffering agent . This suggests that the compound of interest may also exhibit buffering properties.
Physical And Chemical Properties Analysis
The compound 4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)benzoic acid is a solid substance . The related compound HEPES has a solubility of 703.6 g/L and a density of 1.44 g/cm3 at 20 °C .
Scientific Research Applications
Biological Activity and Therapeutic Potential
A study by Khan et al. (2019) on a similar compound, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides, revealed significant antibacterial, antifungal, and anthelmintic activities. These findings suggest potential therapeutic applications in treating various infections and infestations. Furthermore, the study highlighted the compound's utility in latent fingerprint analysis, indicating its applicability in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Anticancer Properties
Turov (2020) conducted a study on a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. The research, part of the international “NCI-60 Human Tumor Cell Lines Screen” program, demonstrated significant anticancer activity across various cancer types, suggesting the potential of piperazine derivatives in cancer treatment (Turov, 2020).
Multifunctional Antioxidants for Age-Related Diseases
Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which included free radical scavenger and chelating groups. These compounds showed potential in preventing age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia, highlighting the therapeutic versatility of piperazine derivatives (Jin, Randazzo, Zhang, & Kador, 2010).
Proton-Transfer Compounds
Smith, Wermuth, and Sagatys (2011) investigated the proton-transfer compounds of 5-sulfosalicylic acid with piperazine, among other bases. Their research provides insights into the crystal structures and hydrogen-bonding patterns of these compounds, relevant for material science and pharmaceutical applications (Smith, Wermuth, & Sagatys, 2011).
Therapeutic Agents and Biological Functions
Various studies have synthesized and evaluated compounds containing piperazine derivatives, revealing diverse biological functions and therapeutic potentials. These include antimicrobial properties, antiproliferative activity against cancer cell lines, and potential as therapeutic agents in treating diseases (Abbasi et al., 2019; Mallesha et al., 2012; Patel & Agravat, 2009).
properties
IUPAC Name |
[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O5S/c1-11-9-13(15(19)20)10-12(2)14(11)23(21,22)17-5-3-16(4-6-17)7-8-18/h9-10,18-20H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCHZWBDDDNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



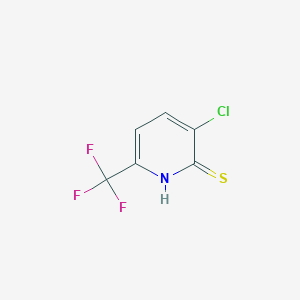
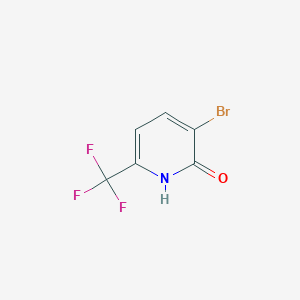
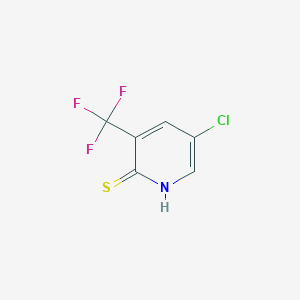

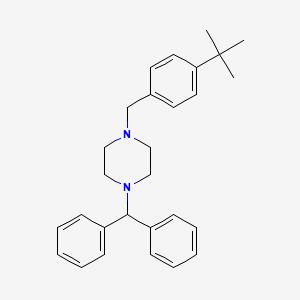
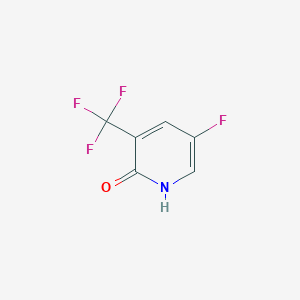
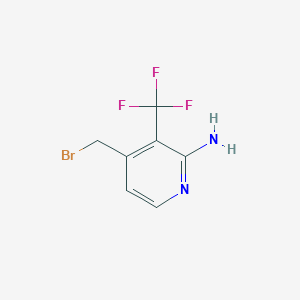
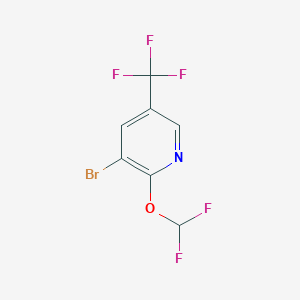
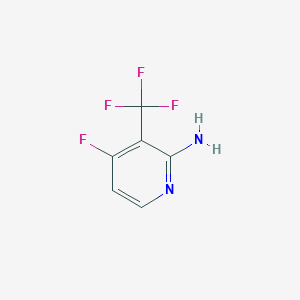


![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)
